Imisopasem manganese, also known as M40403 or GC4419, is a synthetic non-peptidyl manganese-containing compound designed to mimic the activity of human mitochondrial manganese superoxide dismutase. This compound is notable for its small molecular size and enhanced stability in vivo compared to the native enzyme, making it a promising candidate for therapeutic applications in oxidative stress-related conditions . Imisopasem manganese functions primarily as an antioxidant by catalytically converting superoxide radicals into less harmful molecules, thereby mitigating oxidative damage in various tissues .
Imisopasem manganese is classified as a manganese-based superoxide dismutase mimetic. It is synthesized through chemical processes that create organo-manganese complexes, which exhibit properties similar to those of natural superoxide dismutases found in biological systems. The compound has been the subject of extensive research due to its potential applications in treating diseases associated with oxidative stress, such as cancer and inflammatory disorders .
The synthesis of imisopasem manganese involves several steps that typically include the formation of manganese complexes with specific ligands. The general approach includes:
Imisopasem manganese has a relatively small molecular weight of approximately 483 g/mol. Its structure consists of a central manganese ion coordinated by various organic ligands that facilitate its mimetic activity. The specific coordination environment around the manganese ion is critical for its ability to catalyze the dismutation of superoxide radicals effectively.
The structural integrity and electronic properties of imisopasem manganese contribute significantly to its biochemical activity as a superoxide dismutase mimetic .
Imisopasem manganese primarily participates in redox reactions where it catalyzes the conversion of superoxide radicals () into molecular oxygen () and hydrogen peroxide (). The general reaction can be summarized as follows:
This reaction mechanism is crucial for reducing oxidative stress within cells. The efficiency of imisopasem manganese in catalyzing this reaction has been demonstrated in various experimental models, highlighting its potential therapeutic benefits in conditions characterized by excessive reactive oxygen species .
The mechanism by which imisopasem manganese exerts its protective effects involves several key processes:
Studies have shown that imisopasem manganese can significantly reduce markers of oxidative stress in various models, suggesting its potential utility in clinical applications targeting oxidative damage .
Imisopasem manganese exhibits several notable physical and chemical properties:
These properties make imisopasem manganese suitable for use in biological systems, particularly for therapeutic applications where stability and solubility are critical .
Imisopasem manganese has garnered attention for its potential applications in various scientific fields:
Manganese-based SOD mimetics are categorized into distinct structural classes based on their ligand architectures and catalytic mechanisms. Each class exhibits unique physicochemical properties influencing their redox activity, stability, and subcellular distribution:
Macrocyclic Polyamines: This class features pentadentate ligands forming saturated macrocyclic complexes around manganese ions. Imisopasem Manganese (formerly M40403) exemplifies this group, characterized by its bicyclic ligand framework that creates a protected microenvironment for the manganese center. The high thermodynamic stability of these complexes prevents metal dissociation and minimizes off-target reactivity. Their compact size and cationic charge facilitate tissue penetration while maintaining catalytic efficiency comparable to native MnSOD [1] [3].
Metalloporphyrins: These tetra pyrrole-derived complexes, such as AEOL-10113 and AEOL-10150, mimic the porphyrin cofactors found in many metalloenzymes. Their extended conjugated systems allow tunable redox potentials through peripheral substituent modifications. While exhibiting potent O₂•⁻ dismutation, some metalloporphyrins display additional catalase-like or peroxidase activities due to their ability to participate in multi-electron transfers. Their bulky hydrophobic structures can limit bioavailability but enable interaction with lipid membranes [1] [8].
Salen Derivatives: Named for their N,N′-bis(salicylidene)ethylenediamine backbone, Salen complexes (e.g., EUK-8, EUK-134) feature flexible tetradentate coordination around manganese. Recent innovations include glycosylated variants designed for lectin-mediated targeting. Salens often exhibit dual SOD/catalase mimetic activity, efficiently decomposing both O₂•⁻ and H₂O₂. Their synthetic versatility allows structural optimization for enhanced stability and mitochondrial accumulation [2] [7].
Corroles and Other Structures: Manganese corroles represent emerging mimetics with improved catalytic kinetics. Additionally, non-manganese-containing compounds like the nitroxide TEMPOL and mitochondrially targeted quinones (MitoQ10) are sometimes classified as SOD mimetics due to O₂•⁻ scavenging capabilities, though their mechanisms differ fundamentally from metalloenzymes [3] [6].
Table 1: Classification and Properties of Major Manganese-Based SOD Mimetics
Structural Class | Representative Compounds | Metal Coordination | Catalytic Activity | Key Advantages |
---|---|---|---|---|
Macrocyclic Polyamines | Imisopasem Manganese (M40403) | Pentadentate bicyclic | Selective O₂•⁻ dismutation | High stability, mitochondrial targeting |
Metalloporphyrins | AEOL-10150, MnTE-2-PyP | Tetradentate porphyrin | O₂•⁻ dismutation, ONOO⁻ decomposition | Tunable redox potential, broad reactivity |
Salen Complexes | EUK-108, EUK-134 | Tetradentate Schiff base | SOD/CAT mimetic, ONOO⁻ decomposition | Synthetic flexibility, bifunctional catalysis |
Corroles/Non-Metal Mimetics | MitoQ10, TEMPOL | Variable | O₂•⁻ scavenging (non-catalytic) | Mitochondrial accumulation (MitoQ), BBB penetration |
Imisopasem Manganese occupies a pivotal position in the historical development of SOD mimetics due to its unparalleled selectivity and pharmacological optimization. Early SOD mimetics, including native bovine Cu/ZnSOD (orgotein), faced clinical limitations due to macromolecular size, immunogenicity, and poor tissue distribution [10]. Imisopasem emerged as a rationally designed low-molecular-weight alternative specifically engineered to overcome these barriers. Its macrocyclic ligand architecture (1,4,7,10,13-pentaazacyclopentadecane) enforces a distorted octahedral geometry around manganese, optimizing the redox potential for superoxide dismutation while excluding reactivity with other biologically relevant oxidants like hydrogen peroxide or nitric oxide [1] [3]. This specificity prevents potentially deleterious side reactions, notably Fenton chemistry, which can generate highly reactive hydroxyl radicals from H₂O₂.
Mechanistically, Imisopasem operates through a ping-pong catalytic cycle analogous to native MnSOD. The manganese center alternates between Mn(III) and Mn(II) oxidation states:
Electrochemical studies confirm this cycle occurs with a rate constant approaching diffusion control (k ~ 10⁷ M⁻¹s⁻¹), rivaling natural enzymes [1]. Unlike earlier mimetics, Imisopasem’s cationic charge and moderate lipophilicity promote mitochondrial translocation, positioning it at the primary site of superoxide generation—the electron transport chain. This subcellular targeting proved critical in preclinical models of ischemia-reperfusion injury, where Imisopasem significantly reduced infarct size and mitochondrial permeability transition pore opening [3] [8].
The compound’s impact extends beyond its direct antioxidant effects. Imisopasem modulates redox-sensitive signaling pathways, including suppression of nuclear factor kappa-B (NF-κB) activation and downstream pro-inflammatory cytokine production (e.g., IL-6, TNF-α). In radiation-induced lung injury models, this translated to attenuated inflammation and fibrosis [3]. Furthermore, by mitigating superoxide-mediated inactivation of nitric oxide, Imisopasem improves vascular function, demonstrating utility in atherosclerosis models where endothelial dysfunction involves ROS-driven NO depletion [3] [9].
Imisopasem Manganese exemplifies the translational promise of SOD mimetics while highlighting persistent challenges in the field. Its progression into clinical trials—particularly for mitigating radiation toxicity in oncology and treating COVID-19-associated acute respiratory distress—underscores its therapeutic relevance [3] [18]. Key research areas where Imisopasem has demonstrated significant potential include:
Radiation Protection: As a selective O₂•⁻ scavenger, Imisopasem protects normal tissues from ionizing radiation without compromising tumor radiosensitivity. Phase I/II trials demonstrated reduced oral mucositis in head and neck cancer patients receiving radiotherapy [3]. The mimetic’s mechanism involves quenching radiation-induced superoxide bursts that trigger apoptotic and inflammatory cascades in epithelial tissues.
Oncotherapy Adjuncts: Beyond radioprotection, Imisopasem may enhance conventional chemotherapy. Superoxide contributes to cisplatin-induced nephrotoxicity and peripheral neuropathy. Preclinical evidence suggests Imisopasem co-administration preserves renal function and neuronal integrity during platinum-based treatments [7].
Inflammatory Pathologies: In models of chronic obstructive pulmonary disease (COPD), Imisopasem suppressed cigarette smoke-induced airway inflammation and hyperreactivity by inhibiting neutrophil infiltration and pro-inflammatory gene expression [1]. Similar efficacy was observed in rheumatoid arthritis models, where it attenuated joint inflammation and cartilage degradation [1] [8].
Table 2: Therapeutic Applications of Imisopasem Manganese in Preclinical and Clinical Studies
Pathological Context | Model System | Key Outcomes | Proposed Mechanism |
---|---|---|---|
Radiation Toxicity | Head/neck cancer patients | Reduced severity/duration of oral mucositis | Scavenging of radiation-induced O₂•⁻ burst |
Chemotherapy Neuropathy | Oxaliplatin-treated mice | Preserved sensory function, reduced neuronal loss | Prevention of oxidative mitochondrial damage |
Pulmonary Inflammation | Cigarette smoke-exposed rats | Attenuated neutrophil influx, IL-8 reduction | Inhibition of NF-κB activation |
Ischemia-Reperfusion | Myocardial infarct models | Decreased infarct size, improved cardiac output | Mitochondrial protection, reduced apoptosis |
Despite these advances, critical knowledge gaps impede the optimal deployment of Imisopasem and related mimetics:
Differential Catalytic Mechanisms: While Imisopasem’s dismutation mechanism resembles native MnSOD, nuances exist. Native enzymes utilize sophisticated proton-coupled electron transfer networks involving conserved residues like Tyr34 and Gln143 [3] [5]. Synthetic mimetics lack this intricate coordination, potentially altering pH dependence and kinetic efficiency in vivo. Comparative studies on protonation events during the catalytic cycle are lacking.
Mitochondrial Delivery Efficiency: Although Imisopasem accumulates in mitochondria better than earlier mimetics, quantification reveals only ~15–30% reaches the matrix versus cytosolic distribution [8]. Strategies to enhance mitochondrial uptake—such as conjugating triphenylphosphonium cations or mitochondrial-penetrating peptides—remain underexplored for this compound.
Disease-Stage Dependency: ROS play dual roles in pathologies like cancer—early tumor suppression versus advanced pro-metastatic signaling. Imisopasem’s impact may vary accordingly. In aggressive cancers with upregulated MnSOD (e.g., certain pancreatic adenocarcinomas), adding exogenous mimetics could theoretically support tumor progression by further reducing oxidative stress below pro-apoptotic thresholds [8] [9].
Future research must address these gaps through advanced chemical biology approaches, including the development of activity-based probes for real-time monitoring of mimetic function in living cells and genetically encoded redox biosensors to map compartment-specific ROS dynamics during treatment. Furthermore, exploiting structural insights from cambialistic ancestral SOD enzymes—which functioned with either manganese or iron—could inspire next-generation mimetics adaptable to varying metal availabilities in diseased tissues [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7